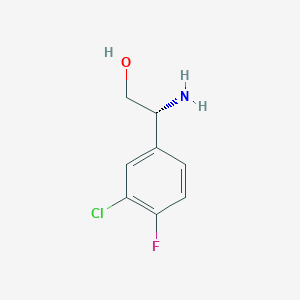
(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-chloro-4-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the (2R)-enantiomer, which can be achieved using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the amino group, forming a simpler hydrocarbon structure.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of hydrocarbons
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to various biological effects. The substituted phenyl ring enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL
- 2-Amino-2-(3-chloro-4-fluorophenyl)ethanol
- 2-Amino-2-(4-fluorophenyl)ethanol
Uniqueness
(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties
Properties
CAS No. |
933786-63-1 |
|---|---|
Molecular Formula |
C8H9ClFNO |
Molecular Weight |
189.61 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI Key |
CYZCJADBZVABTN-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)N)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















